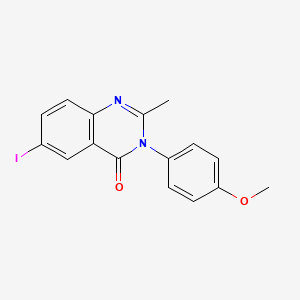![molecular formula C30H24ClN5O8S B11099520 N-(1-{3-(4-chlorophenyl)-2-[(3,5-dinitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11099520.png)
N-(1-{3-(4-chlorophenyl)-2-[(3,5-dinitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” is a complex organic compound that features multiple functional groups, including a diazirine ring, a benzyl group, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” likely involves multiple steps, including the formation of the diazirine ring, the introduction of the benzyl and benzenesulfonamide groups, and the incorporation of the chlorophenyl and dinitrobenzoyl moieties. Each step would require specific reagents and conditions, such as the use of strong bases, oxidizing agents, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of such a compound would involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
The compound “N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” can undergo various chemical reactions, including:
Oxidation: The presence of nitro groups suggests potential for oxidation reactions.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The compound may hydrolyze under acidic or basic conditions, breaking down into smaller fragments.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Acids and bases: Hydrochloric acid, sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amines, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential biological activity, such as its ability to interact with specific proteins or enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or receptors involved in disease processes.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, altering their activity, or interacting with cellular membranes to affect cell function.
類似化合物との比較
Similar Compounds
Similar compounds might include other diazirine-containing molecules, benzenesulfonamides, or compounds with nitro groups.
Uniqueness
The uniqueness of “N-{1-BENZYL-2-[3-(4-CHLOROPHENYL)-2-(3,5-DINITROBENZOYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE” lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
特性
分子式 |
C30H24ClN5O8S |
|---|---|
分子量 |
650.1 g/mol |
IUPAC名 |
N-[1-[3-(4-chlorophenyl)-2-(3,5-dinitrobenzoyl)diaziridin-1-yl]-1-oxo-3-phenylpropan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C30H24ClN5O8S/c1-19-7-13-26(14-8-19)45(43,44)32-27(15-20-5-3-2-4-6-20)30(38)34-28(21-9-11-23(31)12-10-21)33(34)29(37)22-16-24(35(39)40)18-25(17-22)36(41)42/h2-14,16-18,27-28,32H,15H2,1H3 |
InChIキー |
RGSGDSLPOXYJLD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N3C(N3C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-iodophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11099454.png)
![5-(1,3-Benzodioxol-5-YL)-3-hydroxy-1-(2-hydroxyethyl)-4-[(E)-3-phenyl-2-propenoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11099463.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(2-chloro-5-iodophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11099465.png)
![6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11099479.png)
![2-(4-Bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11099482.png)
![(2E)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(pyridin-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11099492.png)

![Ethyl 5-(naphthalen-1-yl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11099503.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B11099506.png)
![6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-(heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11099508.png)
![2-({2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11099509.png)
![N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitroaniline](/img/structure/B11099511.png)

![(7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B11099534.png)
